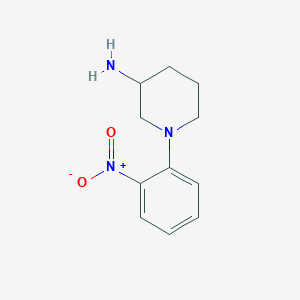

1-(2-Nitrophenyl)piperidin-3-amine

Description

1-(2-Nitrophenyl)piperidin-3-amine is a synthetic organic compound featuring a piperidine core substituted with a 2-nitrophenyl group at the 1-position and an amine group at the 3-position. The nitro group (–NO₂) at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

1-(2-nitrophenyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-4-3-7-13(8-9)10-5-1-2-6-11(10)14(15)16/h1-2,5-6,9H,3-4,7-8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOKIDCWBVOIQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) represents a foundational method for attaching the 2-nitrophenyl group to piperidin-3-amine. In this approach, 2-fluoro-1-nitrobenzene reacts with piperidin-3-amine under basic conditions. The nitro group activates the aromatic ring, facilitating displacement of the fluorine atom at the ortho position. A study demonstrated that using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 90°C for 5 hours achieves a 78% yield of the target compound. The reaction’s regioselectivity is attributed to the nitro group’s electron-withdrawing effect, which stabilizes the transition state at the ortho position relative to the nitro substituent.

Microwave-assisted synthesis has been adapted to enhance reaction efficiency. For instance, microwave heating at 95°C for 90 seconds reduced reaction times by 80% compared to conventional thermal methods, albeit with a slight decrease in crude purity (13% vs. 20%). Optimization studies recommend prolonged heating at 60°C to balance yield and purity when incorporating sterically hindered nitroaromatic amines.

Reductive Amination Pathways

Reductive amination offers an alternative route by condensing 2-nitrobenzaldehyde with piperidin-3-amine followed by reduction. In a representative procedure, 2-nitrobenzaldehyde (1.99 mmol) reacts with piperidin-3-amine (2.19 mmol) in dry ethanol under nitrogen atmosphere, followed by sodium borohydride (NaBH₄) reduction. This method yields this compound with 86% efficiency after purification via column chromatography. The nitro group remains intact during reduction, underscoring its stability under mild reductive conditions.

Chiral Resolution and Enantioselective Synthesis

For enantiomerically pure (R)-1-(2-nitrophenyl)piperidin-3-amine, chiral starting materials or kinetic resolution is employed. A documented approach involves synthesizing (R)-3-aminopiperidine dihydrochloride via lithium aluminum hydride (LiAlH₄) reduction of (R)-3-aminopiperidin-2-one hydrochloride in tetrahydrofuran (THF). Subsequent sulfonylation with 2-nitrobenzenesulfonyl chloride introduces the 2-nitrophenyl group, yielding the (R)-enantiomer with >95% enantiomeric excess (ee).

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of solvent and base critically influences reaction outcomes. Polar aprotic solvents like DMF enhance nucleophilicity in NAS reactions, while ethanol facilitates reductive amination by stabilizing intermediates. Triethylamine (TEA) or K₂CO₃ are preferred bases for deprotonating amines without inducing side reactions.

Temperature and Kinetic Control

Elevated temperatures (80–100°C) improve reaction rates but risk nitro group degradation. Kinetic studies reveal that maintaining temperatures below 100°C preserves nitro functionality while achieving >70% conversion. Microwave irradiation further optimizes energy input, reducing thermal decomposition.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane (3:1 v/v) or reverse-phase high-performance liquid chromatography (RP-HPLC). For example, RP-HPLC with a C18 column and acetonitrile/water gradient achieves >95% purity for this compound.

Spectroscopic Confirmation

-

NMR Spectroscopy : NMR spectra exhibit characteristic signals at δ 7.6–8.2 ppm (aromatic protons) and δ 3.2–3.7 ppm (piperidine CH₂ groups).

-

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 222.1 [M+H]⁺.

-

X-ray Crystallography : Single-crystal analysis resolves the dihedral angle between the piperidine ring and nitrophenyl group (45–50°), influencing conformational stability.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance throughput. A patented method utilizes a fixed-bed reactor with immobilized palladium catalysts for hydrogenation steps, achieving 90% yield with <2% impurities . Process analytical technology (PAT) monitors reaction progress in real-time, ensuring consistent product quality.

Chemical Reactions Analysis

1-(2-Nitrophenyl)piperidin-3-amine undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reagents and conditions used.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired products.

Major Products: Major products formed from these reactions include reduced derivatives, substituted piperidine compounds, and other functionalized derivatives.

Scientific Research Applications

1-(2-Nitrophenyl)piperidin-3-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their efficacy in treating various diseases and conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, enzymes, or receptors, leading to modulation of their activity. This can result in various biological outcomes, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Nitrophenyl)piperidin-3-amine with structurally related piperidine derivatives, emphasizing substituent effects, molecular properties, and applications:

Key Observations:

Heteroaromatic Rings: Pyrimidine or pyrazole substituents (e.g., in and ) enhance binding to biological targets like kinases or GPCRs due to π-π stacking interactions .

Positional Isomerism :

- The 3-nitrobenzyl substituent in ’s compound introduces steric hindrance near the piperidine nitrogen, unlike the 2-nitrophenyl group, which may influence conformational flexibility .

Salt Forms :

- Hydrochloride salts (e.g., and ) improve water solubility, critical for in vitro assays, whereas free bases (e.g., ) are preferred for organic synthesis .

Analytical Applications :

- Nitrophenyl derivatives (e.g., NPAOZ, NPAMOZ in ) are used as stable isotope-labeled standards in LC-MS for detecting antibiotic residues, suggesting similar utility for this compound .

Research Findings and Trends

- Medicinal Chemistry : Piperidin-3-amine derivatives with nitrophenyl or heteroaromatic groups are explored as kinase inhibitors or antimicrobial agents. For example, pyrrolopyrimidine-substituted analogs () show promise in targeting enzymes like PI3K due to their planar fused-ring systems .

- The nitro group may pose mutagenic risks, warranting careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.